molecular formula C15H25N3O2S B3046749 tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate CAS No. 1289387-83-2

tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate

Cat. No.: B3046749
CAS No.: 1289387-83-2
M. Wt: 311.4
InChI Key: SEXLBIWUBJNGCC-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a thiazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the piperazine moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles such as alkyl halides and amines are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or piperazine nitrogen.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazole ring and piperazine moiety suggests it may interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can engage in π-π interactions or hydrogen bonding, while the piperazine moiety can form ionic or hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 3-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it different from other piperazine derivatives that may lack this heterocyclic moiety. The combination of the thiazole ring with the piperazine structure enhances its potential for diverse chemical reactions and biological interactions.

Properties

IUPAC Name

tert-butyl 3-methyl-4-[1-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-11-10-17(14(19)20-15(3,4)5)7-8-18(11)12(2)13-16-6-9-21-13/h6,9,11-12H,7-8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXLBIWUBJNGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(C)C2=NC=CS2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123472
Record name 1-Piperazinecarboxylic acid, 3-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-83-2
Record name 1-Piperazinecarboxylic acid, 3-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 3-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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